Cas no 898914-61-9 (5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol)
5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol Chemical and Physical Properties
Names and Identifiers
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- 5-ethoxy-2-(4-(4-methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)phenol
- Phenol, 5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-5-isoxazolyl]-
- 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol
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- Inchi: 1S/C19H16F3NO4/c1-3-26-13-8-9-14(15(24)10-13)17-16(18(23-27-17)19(20,21)22)11-4-6-12(25-2)7-5-11/h4-10,24H,3H2,1-2H3
- InChI Key: WSCRIPBESXNXBH-UHFFFAOYSA-N
- SMILES: C1(O)=CC(OCC)=CC=C1C1ON=C(C(F)(F)F)C=1C1=CC=C(OC)C=C1
5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3385-3430-2μmol |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-5μmol |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-10μmol |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 10μmol |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-20μmol |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 20μmol |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-1mg |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-2mg |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-3mg |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 3mg |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-4mg |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-5mg |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 5mg |
$69.0 | 2023-09-11 | ||
| Life Chemicals | F3385-3430-10mg |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
898914-61-9 | 10mg |
$79.0 | 2023-09-11 |
5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol
Professional Introduction to Compound with CAS No 898914-61-9 and Product Name: 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol
The compound with the CAS number 898914-61-9 and the product name 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic aromatic molecules that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of multiple functional groups, including ethoxy, methoxy, and trifluoromethyl substituents, as well as the oxazol ring system, contributes to its unique chemical properties and makes it a promising candidate for further research and development.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, particularly those associated with inflammation, cancer, and neurodegenerative disorders. The compound in question has been extensively studied for its potential pharmacological effects. Specifically, the 5-ethoxy group and the 4-methoxyphenyl moiety are known to enhance the solubility and bioavailability of the molecule, while the trifluoromethyl group improves metabolic stability. These features collectively contribute to its suitability for drug design.
One of the most compelling aspects of this compound is its interaction with biological targets. The oxazol ring system is a well-known pharmacophore that can bind to various enzymes and receptors, making it an attractive scaffold for drug discovery. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes involved in disease pathways. For instance, research has indicated that molecules with similar structural motifs may interfere with signaling pathways that are aberrantly activated in cancer cells.
The synthesis of 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group is particularly challenging due to its high reactivity, but modern synthetic techniques have made it more feasible. Advances in catalytic methods have also enabled more efficient and environmentally friendly routes to this type of compound.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed insights into its binding interactions with potential targets, providing valuable guidance for structure-based drug design. These simulations have helped researchers predict how modifications to the molecule might affect its biological activity, allowing for more targeted experimentation.
The pharmacokinetic profile of 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol is another critical aspect that has been explored. Studies using in vitro and in vivo models have provided data on its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for determining the appropriate dosage and formulation for potential therapeutic applications. Additionally, the compound's stability under various conditions has been assessed to ensure its suitability for industrial-scale production.
From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. The regulatory pathways for approval vary by region but generally involve preclinical studies followed by clinical trials. The data generated from these studies must meet stringent criteria before a drug can be approved for use in humans. Given the promising preliminary results with 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol, it is poised to enter these stages soon.
The broader implications of this research extend beyond individual compounds like this one. The development of novel heterocyclic scaffolds represents a significant step forward in medicinal chemistry. These molecules not only serve as starting points for new drugs but also contribute to our fundamental understanding of how chemical structures influence biological activity. This knowledge is essential for designing more effective therapeutics in the future.
In conclusion, the compound with CAS number 898914-61-9 and product name 5-ethoxy-2-4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-ylylphenol is a highly promising candidate for pharmaceutical development. Its unique structural features and demonstrated biological activity make it an attractive option for further investigation. As research continues to uncover new applications for this class of molecules, we can expect significant advancements in treating various diseases.
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